3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound characterized by the presence of a fluorine atom, a formyl group, and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitrile Formation: The nitrile group can be introduced through a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.
Industrial Production Methods
Industrial production of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3’-Fluoro-4’-carboxy-[1,1’-biphenyl]-4-carbonitrile
Reduction: 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-amine
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2’-formyl-[1,1’-biphenyl]-4-carboxylic acid
- 3’-Fluoro-4’-formyl-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
3’-Fluoro-4’-formyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H8FNO |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-(3-fluoro-4-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H8FNO/c15-14-7-12(5-6-13(14)9-17)11-3-1-10(8-16)2-4-11/h1-7,9H |
InChI Key |
LDQOANSAUQUPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)F |
Origin of Product |
United States |
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